molecular formula C25H22INO4 B14907645 Fmoc-Phe(2-Me, 5-I)-OH

Fmoc-Phe(2-Me, 5-I)-OH

Cat. No.: B14907645
M. Wt: 527.3 g/mol
InChI Key: GICURTLECFCAEN-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Phe(2-Me, 5-I)-OH is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with a methyl group at the 2-position and an iodine atom at the 5-position. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe(2-Me, 5-I)-OH typically involves the following steps:

    Iodination: The phenylalanine derivative is iodinated at the 5-position using iodine and a suitable oxidizing agent.

    Methylation: The 2-position of the phenyl ring is methylated using a methylating agent such as methyl iodide.

    Fmoc Protection: The amino group of the phenylalanine derivative is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Phe(2-Me, 5-I)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the phenyl ring or the side chain.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide or sodium hydroxide can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenyl ring or side chain.

    Reduction: Deiodinated phenylalanine derivative.

    Substitution: Substituted phenylalanine derivatives with various functional groups.

Scientific Research Applications

Chemistry

Fmoc-Phe(2-Me, 5-I)-OH is used in peptide synthesis as a building block for creating peptides with specific properties. The Fmoc group allows for selective deprotection and coupling reactions.

Biology

The compound can be used to study protein-protein interactions and enzyme-substrate interactions due to its unique structural features.

Medicine

This compound can be used in the development of peptide-based drugs and therapeutic agents. Its unique substitutions can enhance the stability and bioavailability of peptides.

Industry

The compound is used in the production of peptide-based materials and nanomaterials. It can also be used in the development of biosensors and bioanalytical devices.

Mechanism of Action

The mechanism of action of Fmoc-Phe(2-Me, 5-I)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methyl and iodine substitutions can affect the hydrophobicity and electronic properties of the phenyl ring, which in turn can influence the interactions of the peptide with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phe-OH: The parent compound without the methyl and iodine substitutions.

    Fmoc-Phe(2-Me)-OH: A derivative with only the methyl substitution.

    Fmoc-Phe(5-I)-OH: A derivative with only the iodine substitution.

Uniqueness

Fmoc-Phe(2-Me, 5-I)-OH is unique due to the presence of both methyl and iodine substitutions on the phenyl ring. This combination of substitutions can provide distinct properties such as increased hydrophobicity and altered electronic characteristics, making it useful for specific applications in peptide synthesis and research.

Properties

Molecular Formula

C25H22INO4

Molecular Weight

527.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-iodo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C25H22INO4/c1-15-10-11-17(26)12-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

GICURTLECFCAEN-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=C(C=C(C=C1)I)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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